

Tasurgratinib Efficacy: A Comparative Analysis in FGFR2 Fusion vs. Amplification-Driven Cancers

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Compound of Interest

Compound Name: E7090

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tasurgratinib's efficacy in cancers characterized by Fibroblast Growth Factor Receptor 2 (FGFR2) fusions versus those with FGFR2 amplification. The content is based on available clinical and preclinical data to support researchers, scientists, and drug development professionals in their understanding of this targeted therapy.

Tasurgratinib (**E7090**) is an orally administered, selective inhibitor of FGFR1, 2, and 3. Its mechanism of action involves blocking the ATP-binding site of the FGFRs, thereby inhibiting the downstream signaling pathways that contribute to cell proliferation, survival, and migration. While clinical development has predominantly focused on FGFR2 fusion-positive malignancies, emerging data from basket trials are beginning to shed light on its activity in tumors with FGFR2 amplification.

Comparative Efficacy of Tasurgratinib

The available data indicates a notable difference in the clinical activity of tasurgratinib between FGFR2 fusion-positive and FGFR2-amplified solid tumors.

Clinical Efficacy in FGFR2 Fusion-Positive Cholangiocarcinoma (CCA)

A pivotal Phase 2, single-arm study (NCT04238715) evaluated the efficacy and safety of tasurgratinib in patients with unresectable, advanced, or metastatic cholangiocarcinoma harboring FGFR2 fusions who had received at least one prior line of chemotherapy.

Efficacy Endpoint	Result	95% Confidence Interval (CI)
Objective Response Rate (ORR)	30.2%	19.2% - 43.0%
Median Duration of Response (DoR)	5.6 months	3.7 - 9.3 months
Median Progression-Free Survival (PFS)	5.4 months	3.7 - 5.6 months
Median Overall Survival (OS)	13.1 months	10.8 - 17.4 months
Disease Control Rate (DCR)	79.4%	67.3% - 88.5%

These results demonstrate a meaningful clinical benefit for tasurgratinib in a pre-treated population of patients with FGFR2 fusion-positive CCA.

Clinical Efficacy in FGFR2 Amplified Solid Tumors

Data on the efficacy of tasurgratinib in FGFR2-amplified cancers is more limited and suggests attenuated activity compared to fusion-positive disease.

The FORTUNE study (NCT04962867), a Phase 2 basket trial, included a cohort (Group C) of patients with various solid tumors harboring FGFR1/2 gene amplification or other FGFR activating mutations. In this mixed-histology cohort of 15 patients, the objective response rate was low.

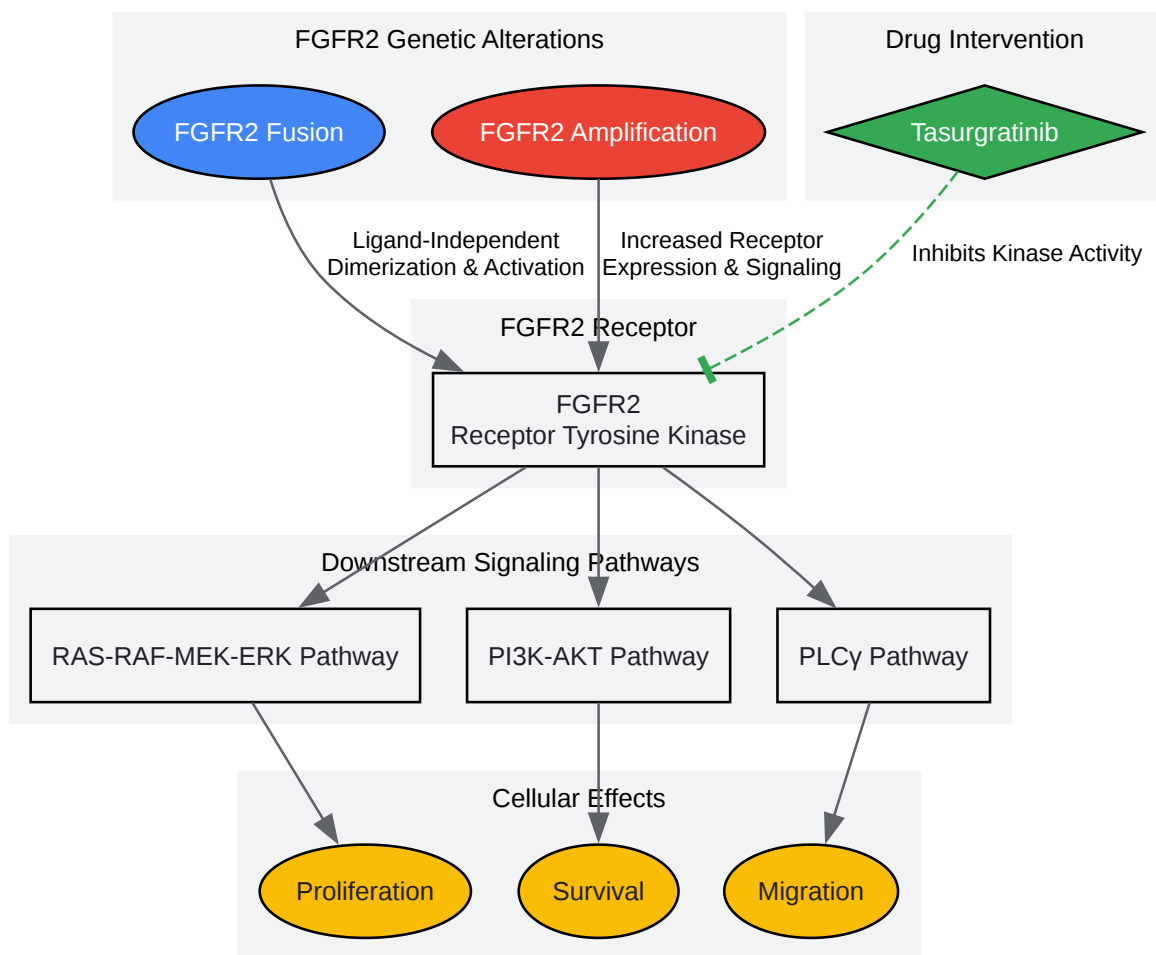
A Phase 1 expansion study also enrolled ten patients with gastric cancer, of whom two had FGFR2 gene amplification and eight had high FGFR2 protein expression. A single partial response was observed in this group.

Study	Patient Population	N	Objective Response Rate (ORR)
FORTUNE Study (Group C)	Advanced solid tumors with FGFR1/2 amplification or other activating mutations	15	6.7%
Phase 1 Expansion	Gastric cancer with FGFR2 amplification or high protein expression	10	11.1%

The available data, although limited, suggests that tasurgratinib has modest single-agent activity in unselected patients with FGFR2-amplified solid tumors. Further investigation is needed to identify potential biomarkers that may predict response in this setting.

Signaling Pathways and Mechanism of Action

FGFR2 fusions and amplifications both lead to aberrant activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive tumorigenesis. However, the nature of the genomic alteration may influence the degree of pathway activation and dependency.



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Figure 1. Simplified FGFR2 signaling pathway and the inhibitory action of tasurgratinib.

Experimental Protocols

Pivotal Phase 2 Study in FGFR2 Fusion-Positive CCA (NCT04238715)

- **Study Design:** This was a single-arm, open-label, multicenter Phase 2 study.
- **Patient Population:** Patients with histologically or cytologically confirmed unresectable, advanced, or metastatic cholangiocarcinoma with an FGFR2 gene fusion detected by fluorescence in situ hybridization (FISH) who had received at least one prior systemic chemotherapy regimen.

- Intervention: Tasurgratinib was administered orally at a dose of 140 mg once daily.
- Primary Endpoint: The primary endpoint was the objective response rate (ORR) as assessed by an independent imaging review committee according to RECIST v1.1.
- Secondary Endpoints: Secondary endpoints included duration of response (DoR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and safety.



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Figure 2. Experimental workflow for the Phase 2 study of tasurgratinib in FGFR2 fusion-positive CCA.

FORTUNE Study (NCT04962867)

- **Study Design:** This was a Phase 2, open-label, single-arm, multicenter basket trial.
- **Patient Population:** Patients with advanced solid tumors harboring specific FGFR gene alterations were enrolled into different cohorts. Group C included patients with FGFR1/2 gene amplification or other activating mutations not included in other groups.
- **Intervention:** Tasurgratinib was administered orally at a dose of 140 mg once daily.
- **Primary Endpoint:** The primary endpoint for Group C was the objective response rate (ORR) as determined by an independent central review.

Conclusion

Tasurgratinib demonstrates significant clinical efficacy in patients with FGFR2 fusion-positive cholangiocarcinoma, establishing it as a valuable therapeutic option for this molecularly defined patient population. In contrast, the currently available data suggests limited single-agent activity in a broader population of patients with FGFR2-amplified solid tumors. Further research is warranted to elucidate the potential role of tasurgratinib in FGFR2-amplified cancers, including the identification of predictive biomarkers and the exploration of combination strategies. Preclinical studies directly comparing the sensitivity of FGFR2 fusion versus amplification models to tasurgratinib would be highly informative.

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